molecular formula C26H30N2O6 B5311472 4-benzoyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one

4-benzoyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5311472
M. Wt: 466.5 g/mol
InChI Key: OOIUIENPWARWHM-ZNTNEXAZSA-N
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Description

4-benzoyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that includes a benzoyl group, a dimethoxyphenyl group, a hydroxy group, and a morpholinyl propyl group, all attached to a pyrrolone core.

Preparation Methods

The synthesis of 4-benzoyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditionsIndustrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using high-pressure reactors and advanced purification techniques .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Compared to other similar compounds, 4-benzoyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 2,5-dimethoxybenzyl derivatives
  • Morpholinyl propyl amines
  • Pyrrolone derivatives

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical and biological properties .

Properties

IUPAC Name

(4E)-5-(2,5-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O6/c1-32-19-9-10-21(33-2)20(17-19)23-22(24(29)18-7-4-3-5-8-18)25(30)26(31)28(23)12-6-11-27-13-15-34-16-14-27/h3-5,7-10,17,23,29H,6,11-16H2,1-2H3/b24-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIUIENPWARWHM-ZNTNEXAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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